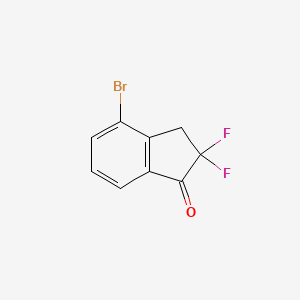

4-Brom-2,2-difluor-3H-inden-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

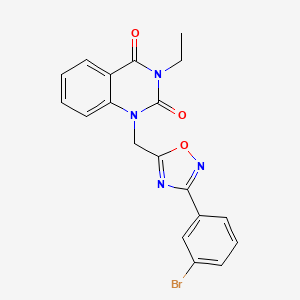

“4-Bromo-2,2-difluoro-3H-inden-1-one” is likely a brominated and fluorinated derivative of indenone. Indenone is a polycyclic compound with fused benzene and cyclopentene rings . The bromine and fluorine atoms in the compound are likely to significantly affect its reactivity and properties.

Molecular Structure Analysis

The compound likely has a planar structure due to the conjugated system of the indenone. The presence of bromine and fluorine atoms could introduce some steric hindrance and electronic effects, potentially affecting the compound’s reactivity .Chemical Reactions Analysis

As a halogenated compound, “4-Bromo-2,2-difluoro-3H-inden-1-one” might undergo various substitution or elimination reactions. The carbonyl group could also make it susceptible to nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the halogens and the carbonyl group. For example, it might have higher density and boiling point compared to non-halogenated indenone .Wirkmechanismus

Target of Action

The primary targets of 4-Bromo-2,2-difluoro-3H-inden-1-one are currently unknown . This compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 4-Bromo-2,2-difluoro-3H-inden-1-one would depend on its specific targets.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that 4-Bromo-2,2-difluoro-3H-inden-1-one could have multiple effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,2-difluoro-3H-inden-1-one . These factors could include the pH of the environment, the presence of other molecules, and the temperature. For example, the storage temperature for 4-Bromo-2,2-difluoro-3H-inden-1-one is recommended to be normal .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BI-D in lab experiments include its relatively simple synthesis method, potent anticancer activity, and low toxicity in normal cells. However, one of the limitations of using BI-D is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the research and development of BI-D. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Moreover, further studies are needed to elucidate the underlying mechanisms of its activity and to explore its potential applications in other fields, including material science and organic synthesis.

In conclusion, BI-D is a promising chemical compound with a wide range of potential applications in various fields. Its potent anticancer activity and low toxicity in normal cells make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved efficacy and bioavailability.

Synthesemethoden

The synthesis of 4-Bromo-2,2-difluoro-3H-inden-1-one involves the reaction of 4-bromo-2,2-difluorobenzaldehyde with cyclopentadiene in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. This synthesis method is relatively simple and efficient, making it a popular choice for the production of BI-D.

Wissenschaftliche Forschungsanwendungen

- 4-Brom-2,2-difluor-1,3-benzodioxol dient als wertvolles Zwischenprodukt in der pharmazeutischen Synthese. Forscher verwenden es, um komplexere Moleküle mit spezifischen biologischen Aktivitäten zu erzeugen. Seine einzigartige Struktur kann modifiziert werden, um neuartige Medikamente zu entwickeln oder bestehende zu optimieren .

- Die Verbindung ist ein Vorläufer für die Synthese von nicht-aromatischen Heterocyclen. Beispielsweise kann sie zur Herstellung von 4-Brom-2,3-dihydrofuranen verwendet werden, die einen nützlichen Kupplungsgriff enthalten. Diese Heterocyclen werden über eine Cu-katalysierte intramolekulare Cyclisierung zugänglich gemacht und finden Anwendungen in der organischen Synthese .

- Fluorierte Verbindungen sind in der medizinischen Chemie aufgrund ihrer einzigartigen Eigenschaften von entscheidender Bedeutung. Forscher verwenden 4-Brom-2,2-difluor-1,3-benzodioxol als Baustein, um Fluoratome in Medikamentenkandidaten einzuführen. Fluorierung verbessert häufig die Bioverfügbarkeit, metabolische Stabilität und Bindungsaffinität .

- Fluorierte Verbindungen spielen eine entscheidende Rolle bei der Entwicklung funktionaler Materialien. Forscher untersuchen die Einarbeitung von 4-Brom-2,2-difluor-1,3-benzodioxol in Polymere, Flüssigkristalle oder andere Materialien, um ihre Eigenschaften zu verändern. Diese Anwendungen reichen von Optoelektronik bis hin zu Beschichtungen .

Pharmazeutische Zwischenprodukte

Nicht-aromatische Heterocyclen

Fluorierte Bausteine

Materialwissenschaften

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2,2-difluoro-3H-inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIKXCQFUWMWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(=O)C1(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2448889.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2448893.png)

![5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2448898.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)

![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)

![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)